[4-(3-Methoxyphenyl)oxan-4-yl]methanamine
Description
[4-(3-Methoxyphenyl)oxan-4-yl]methanamine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-methoxyphenyl group and a methanamine moiety. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines the lipophilic oxane ring with the electron-rich 3-methoxyphenyl group, which may enhance binding interactions in biological targets .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9H,5-8,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKYGDZXSUHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methoxyphenyl)oxan-4-yl]methanamine typically involves the reaction of 3-methoxyphenylacetonitrile with an appropriate oxirane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by the addition of a suitable amine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Methoxyphenyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxan-4-yl derivatives.
Scientific Research Applications
[4-(3-Methoxyphenyl)oxan-4-yl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(3-Methoxyphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- [4-(4-Methoxyphenyl)oxan-4-yl]methanamine : Replacing the 3-methoxy substituent with a 4-methoxy group alters the electronic distribution of the phenyl ring. The para-substitution may improve steric alignment in protein binding pockets compared to the meta-substituted analog, as seen in carbamoyl derivatives .
Heteroaryl vs. Aryl Modifications
Functional Group Variations
- {4-[(3-Methoxyphenyl)methyl]oxan-4-yl}methanamine hydrochloride : The 3-methoxyphenyl group is connected via a methylene bridge rather than directly to the oxane ring. This increases molecular flexibility and may reduce conformational strain in binding pockets .
- [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride : The methoxy group is attached to the oxane’s methylene group, creating a branched structure. This could alter metabolic stability compared to the linear analog .
Physicochemical Properties
| Compound Name | Molecular Weight | log P (Calculated) | Key Structural Feature |
|---|---|---|---|
| [4-(3-Methoxyphenyl)oxan-4-yl]methanamine | 235.31 | ~2.1 | Direct 3-methoxy-phenyl substitution |
| [4-(4-Methoxyphenyl)oxan-4-yl]methanamine | 235.31 | ~2.1 | Para-substitution |
| [4-(3-Chlorophenyl)oxan-4-yl]methanamine | 225.70 | ~2.8 | Electron-withdrawing Cl substituent |
| [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine | 236.29 | ~1.5 | Pyridine heterocycle |
Notes:
Biological Activity
[4-(3-Methoxyphenyl)oxan-4-yl]methanamine, a compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of approximately 221.295 g/mol, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₉NO₂
- Molecular Weight : 221.295 g/mol
- CAS Number : 868849-49-4
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity
- Enzyme Inhibition
- Neuroprotective Effects
- Anti-inflammatory Properties
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Method Used |
|---|---|---|
| This compound | TBD | DPPH Assay |
| Ascorbic Acid | 50 | DPPH Assay |
| Curcumin | 30 | DPPH Assay |
Note: TBD indicates that specific data for this compound is yet to be determined.
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may inhibit key enzymes involved in metabolic pathways and disease processes.
Enzymatic Activity Data
Research has shown promising results in inhibiting enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism.
- Pancreatic lipase : Plays a role in fat digestion.
Table 2: Enzyme Inhibition IC50 Values
| Enzyme | IC50 (µg/mL) | Reference |
|---|---|---|
| α-glucosidase | TBD | Study A |
| Pancreatic lipase | TBD | Study B |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in several studies focusing on neurodegenerative diseases.
The compound may exert neuroprotective effects through:
- Modulation of oxidative stress pathways.
- Inhibition of inflammatory mediators in the brain.
Anti-inflammatory Properties
Inflammation is a key component in many chronic diseases. The anti-inflammatory effects of this compound have been documented, suggesting its potential use in treating inflammatory conditions.
Case Studies
- Study on Inflammatory Markers : A study indicated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines.
- Animal Model Research : In vivo studies demonstrated decreased inflammation in models of arthritis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
